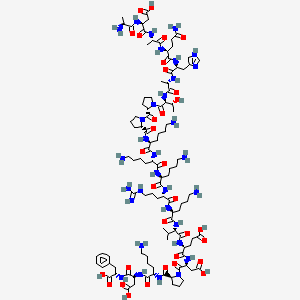
Clorhidrato de estilopina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stylopine hydrochloride, also known as tetrahydrocoptisine hydrochloride, is a protoberberine-type alkaloid. It is a major component of the leaf of Chelidonium majus L. and has potential biological activities, including anti-inflammatory and anti-parasitic properties .
Aplicaciones Científicas De Investigación
Stylopine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other alkaloids and as a reagent in various chemical reactions.
Medicine: Research has shown that stylopine hydrochloride can activate vascular endothelial growth factor receptor 2 (VEGFR2) in osteosarcoma therapy, making it a potential candidate for cancer treatment
Safety and Hazards
Mecanismo De Acción
Stylopine hydrochloride exerts its effects by interacting with specific molecular targets and pathways. It has been shown to regulate the VEGFR2 signaling pathway, which is involved in cell survival, migration, and angiogenesis. This regulation leads to the inhibition of osteosarcoma cell proliferation and migration .
Análisis Bioquímico
Biochemical Properties
Stylopine hydrochloride plays a significant role in biochemical reactions, particularly in the regulation of the vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathway . It interacts with enzymes and proteins such as VEGFR2, and these interactions are crucial for its biochemical properties .
Cellular Effects
Stylopine hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the VEGF-165 induced VEGFR2 expression in MG-63 cells . This impact on cell signaling pathways, gene expression, and cellular metabolism makes Stylopine hydrochloride a potential therapeutic agent .
Molecular Mechanism
The molecular mechanism of Stylopine hydrochloride involves its binding interactions with biomolecules and its influence on enzyme activation or inhibition. It exerts its effects at the molecular level by inhibiting the VEGF-165 induced VEGFR2 expression, thereby affecting changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Stylopine hydrochloride can be synthesized from the natural alkaloid scoulerine. The synthesis involves the conversion of scoulerine to cheilanthifoline, which is then converted to stylopine by the action of cheilanthifoline synthase and stylopine synthase . The reaction conditions typically involve the use of methanol-utilizing yeast (Pichia pastoris) for the expression of the necessary enzymes .
Industrial Production Methods
Industrial production of stylopine hydrochloride often involves the extraction of the compound from natural sources such as Corydalis tubers. The extracted compound is then purified and converted to its hydrochloride form .
Análisis De Reacciones Químicas
Types of Reactions
Stylopine hydrochloride undergoes various chemical reactions, including:
Oxidation: Stylopine can be oxidized to form coptisine, an oxidized form of the compound.
Reduction: Reduction reactions can convert stylopine to its reduced forms.
Substitution: Substitution reactions can occur at various positions on the protoberberine skeleton.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include coptisine, cheilanthifoline, and other related alkaloids .
Comparación Con Compuestos Similares
Stylopine hydrochloride is unique among protoberberine-type alkaloids due to its specific biological activities and chemical properties. Similar compounds include:
Chelidonine: Another alkaloid found in Chelidonium majus with cytotoxic activity.
Protopine: An alkaloid with similar anti-inflammatory properties.
Coptisine: An oxidized form of stylopine with distinct biological activities
Stylopine hydrochloride stands out due to its potential therapeutic applications in cancer treatment and its unique chemical structure that allows for diverse chemical reactions and biological activities.
Propiedades
IUPAC Name |
5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaene;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4.ClH/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14;/h1-2,6-7,15H,3-5,8-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUQSTMUNWBERD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=C(CC2C4=CC5=C(C=C41)OCO5)C=CC6=C3OCO6.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methylnaphtho[1,2-d]imidazole](/img/structure/B593477.png)







![[4-[(3-Carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)-[4-(dimethylamino)phenyl]methyl]phenyl]-dimethylazanium](/img/structure/B593489.png)


